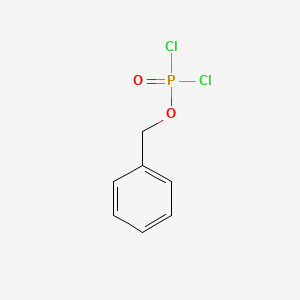

Benzyl dichlorophosphate

CAS No.: 52692-02-1

Cat. No.: VC8181025

Molecular Formula: C7H7Cl2O2P

Molecular Weight: 225.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52692-02-1 |

|---|---|

| Molecular Formula | C7H7Cl2O2P |

| Molecular Weight | 225.01 g/mol |

| IUPAC Name | dichlorophosphoryloxymethylbenzene |

| Standard InChI | InChI=1S/C7H7Cl2O2P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |

| Standard InChI Key | ISCACRDMGTYTHJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COP(=O)(Cl)Cl |

| Canonical SMILES | C1=CC=C(C=C1)COP(=O)(Cl)Cl |

Introduction

Chemical Structure and Fundamental Properties

Benzyl dichlorophosphate features a benzyl group (-C₆H₅CH₂) bonded to a dichlorophosphate (-OPOCl₂) functional group. The phosphorus atom adopts a tetrahedral geometry, with two chlorine atoms and one oxygen atom completing its coordination sphere . This structure confers significant electrophilicity, making the compound highly reactive toward nucleophiles such as alcohols, amines, and thiols.

Molecular and Physical Characteristics

The compound has a molecular weight of 225.01 g/mol and is typically a colorless to pale yellow liquid at room temperature. Key spectral data include:

-

³¹P NMR: δ ~0 ppm (referenced to H₃PO₄), indicative of the phosphate center .

-

IR Spectroscopy: Strong absorption bands at 1260 cm⁻¹ (P=O stretch) and 740 cm⁻¹ (P-Cl stretch).

Table 1: Physicochemical Properties of Benzyl Dichlorophosphate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇Cl₂O₂P | |

| Boiling Point | 120–125°C (0.5 mmHg) | |

| Density | 1.45 g/cm³ | |

| Solubility | Miscible with THF, CH₂Cl₂ |

Synthesis Methodologies

Conventional Synthesis Route

The traditional synthesis involves reacting benzyl alcohol with phosphorus oxychloride (POCl₃) under anhydrous conditions:

This exothermic reaction requires strict temperature control (0–5°C) and yields ~85% product after distillation. Excess POCl₃ acts both as a reagent and solvent, but the process generates corrosive HCl gas, necessitating scrubbers.

Green Chemistry Approaches

A breakthrough method employs PEG-400 as a solvent and KI/K₂CO₃ as a catalytic system, enabling room-temperature synthesis :

-

Reaction Conditions: 6 hours at 25°C in PEG-400 with 0.3 equiv KI and 2 equiv K₂CO₃.

-

Mechanism: KI facilitates in situ generation of benzyl iodide via Finkelstein reaction, which subsequently reacts with dialkyl phosphites.

-

Yield: 89–94% across substrates with electron-donating or withdrawing groups .

Table 2: Comparative Analysis of Synthesis Methods

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Temperature | 0–5°C | 25°C |

| Solvent | POCl₃ (neat) | PEG-400 |

| Catalysts | None | KI/K₂CO₃ |

| Environmental Impact | High (HCl emission) | Low (recyclable solvent) |

| Average Yield | 85% | 91% |

Reactivity Profile and Functionalization

Nucleophilic Substitution Reactions

The dichlorophosphate group undergoes sequential substitution:

-

Primary Substitution: Reaction with alcohols yields benzyl phosphorochloridates:

-

Secondary Substitution: Further reaction with amines or thiols produces phosphoramidates or phosphorothioates.

Applications in Complex Molecule Synthesis

-

Pharmaceutical Intermediates: Used to synthesize antiviral prodrugs by phosphorylating nucleoside analogs .

-

Agrochemicals: Serves as a precursor to herbicides containing phosphonate moieties .

-

Polymer Chemistry: Initiates ring-opening polymerization of cyclic esters for biodegradable plastics.

Recent Advances in Application-Specific Research

Glycosylation Reactions

In carbohydrate chemistry, benzyl dichlorophosphate stabilizes phosphate monoesters during glycosidic bond formation. A 2021 study demonstrated its utility in synthesizing Leishmania-related disaccharides, maintaining integrity under acidic conditions (pH 2.5, 4°C) .

Fluorous Tagging Strategies

Researchers have exploited the benzyl group’s stability to develop fluorous-protected phosphates. These derivatives enable facile purification via fluorous solid-phase extraction (FSPE), with deprotection achieved using Zn/NH₄HCO₂ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume